

N6-Methyl-DA CEP: A Technical Guide to its Chemical Properties and Synthesis

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Compound of Interest		
Compound Name:	N6-Methyl-DA CEP	
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N6-Methyl-DA CEP (5'-O-(4,4'-Dimethoxytrityl)-N6-methyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite) is a modified deoxynucleoside phosphoramidite crucial for the synthesis of oligonucleotides containing N6-methyladenosine (m6A). This modification, the most abundant in eukaryotic mRNA, is a key epigenetic and epitranscriptomic marker. Its presence in DNA is also gaining attention for its role in genome stability. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of **N6-Methyl-DA CEP**.

Chemical Properties

N6-Methyl-DA CEP is a white to off-white solid with the following key chemical identifiers and properties.



Property	Value	
Chemical Name	5'-O-(4,4'-Dimethoxytrityl)-N6-methyl-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite[1]	
Synonyms	N6-METHYL-DA CEP; N6-Me-dA Phosphoramidite; 5'-O-DMT-N6-methyl-2'- deoxyadenosine 3'-CE phosphoramidite[1]	
CAS Number	105931-58-6[1]	
Molecular Formula	C41H50N7O6P[1]	
Formula Weight	767.85 g/mol [1][2]	
Boiling Point	826.8±75.0 °C (Predicted)[1]	
Storage Temperature	4°C, away from moisture and light[1]	
Solubility	DMSO: 250 mg/mL (325.58 mM; requires sonication)[1]	
рКа	4.77±0.10 (Predicted)[1]	

Synthesis of N6-Methyl-DA CEP

The synthesis of **N6-Methyl-DA CEP** can be achieved through various routes. A common and efficient method involves a five-step process starting from inosine. This approach offers a significant improvement in overall yield compared to other reported methods.[3][4]

Experimental Protocol: Five-Step Synthesis from Inosine

This protocol is based on the BOP-mediated SNAr reaction.[3][4]

Step 1: Protection of Inosine Hydroxyl Groups

Treat inosine with an appropriate silylating agent, such as TBDMSCI, in the presence of a
base like imidazole in DMF. This protects the 2', 3', and 5' hydroxyl groups.



Step 2: Activation of the C6 Position

 The protected inosine is then treated with 1-H-benzotriazol-1yloxytris(dimethylamino)phosphoniumhexafluorophosphate (BOP) and a base such as DBU in THF. This activates the C6 position for nucleophilic substitution.

Step 3: Methylamination

• Introduce methylamine to the reaction mixture. The methylamine will displace the activated group at the C6 position to form the N6-methyladenosine derivative.

Step 4: Deprotection and 5'-O-DMT Protection

- The silyl protecting groups are removed using a fluoride source like HF-pyridine.
- The 5'-hydroxyl group is then selectively protected with a dimethoxytrityl (DMT) group using DMT-CI in the presence of pyridine.

Step 5: Phosphitylation

- The final step is the phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent such as THF.
- The final product, **N6-Methyl-DA CEP**, is purified by silica gel chromatography.



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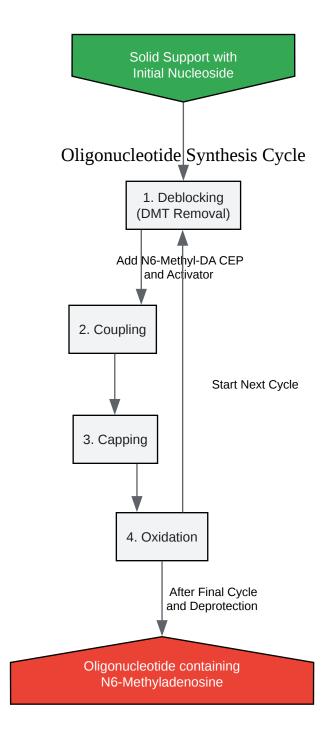
Figure 1. Synthesis workflow of **N6-Methyl-DA CEP** from Inosine.

Role in Oligonucleotide Synthesis

N6-Methyl-DA CEP is a key building block in the solid-phase synthesis of DNA and RNA oligonucleotides. The DMT group at the 5'-terminus is acid-labile and is removed to allow for the coupling of the next phosphoramidite monomer. The phosphoramidite moiety at the 3'-



terminus reacts with the free 5'-hydroxyl of the growing oligonucleotide chain in the presence of an activator. The cyanoethyl protecting group on the phosphate is removed during the final deprotection steps.



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Figure 2. Incorporation of **N6-Methyl-DA CEP** in oligonucleotide synthesis.

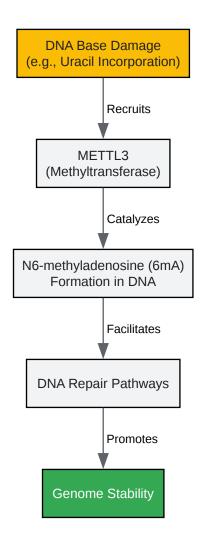


Biological Significance and Applications

The incorporation of N6-methyladenosine into oligonucleotides allows for the investigation of its diverse biological roles.

Genome Stability

N6-methyladenosine in DNA (6mA) plays a role in promoting genome stability, particularly in response to base damage. The methyltransferase METTL3 is involved in the repair of abasic sites and uracil in DNA.[2][5]



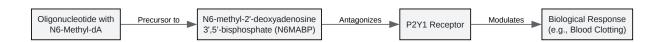
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Figure 3. Role of N6-methyladenosine in DNA damage repair.

P2Y1 Receptor Antagonism



Oligonucleotides containing N6-methyl-2'-deoxyadenosine are precursors to N6-methyl-2'-deoxyadenosine 3',5'-bisphosphate (N6MABP). N6MABP acts as a competitive antagonist specific to P2Y1 receptors, which are implicated in physiological processes such as blood clotting.[6] This makes **N6-Methyl-DA CEP** a valuable tool for developing therapeutic agents targeting these receptors.



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Figure 4. N6-Methyl-dA as a precursor for a P2Y1 receptor antagonist.

Conclusion

N6-Methyl-DA CEP is an indispensable reagent for the synthesis of modified oligonucleotides. Its chemical properties are well-defined, and efficient synthesis protocols are available. The resulting N6-methyladenosine-containing oligonucleotides are critical tools for research in epigenetics, genome stability, and for the development of novel therapeutics targeting purinergic receptors. This guide provides foundational technical information to support scientists and researchers in these fields.

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